molecular formula C6H9NO2 B14018697 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one

1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one

Cat. No.: B14018697
M. Wt: 127.14 g/mol
InChI Key: YMPAJOVEYBCQRZ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic organic compound featuring a strained 2-azabicyclo[2.1.1]hexane scaffold with a hydroxymethyl substituent at position 1 and a ketone group at position 2. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The compound is often synthesized via functionalization of the parent 2-azabicyclo[2.1.1]hexane framework, with modifications at the 1- and 5-positions using electrophilic reagents such as silyl chlorides or allyl bromides .

Properties

IUPAC Name

1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-3-6-1-4(2-6)5(9)7-6/h4,8H,1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPAJOVEYBCQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multigram Synthesis via 2,4-Methanoproline Derivatives (Chernykh et al., 2024)

A recent optimized synthetic route to 4-substituted 2,4-methanoproline derivatives, including the hydroxymethyl-substituted bicyclic compounds, was reported by Chernykh and colleagues. This method involves:

  • Starting from carefully selected bicyclic precursors, such as cyclobutane derivatives.
  • A sequence of five laboratory steps leading to the target compound with a preparative yield of approximately 32% on a multigram scale (up to 0.7 kg).
  • Key transformations include iodide-promoted cyclization of methylenecyclobutane intermediates, hydrolytic cleavage of carbamate groups, and oxidation of hydroxymethyl fragments to install the desired functionalities.

Key reaction conditions:

Step Reagents/Conditions Outcome
1 Iodine (I2)-promoted cyclization Formation of tricyclic carbamate
2 Hydrolytic cleavage of carbamate Opening of protective groups
3 Oxidation of hydroxymethyl group Installation of carboxylic acid or hydroxymethyl substituent
4 Boc-protection and methylation (optional) Formation of N-Boc protected derivatives
5 Azide displacement and reduction Introduction of amino groups

The method allows for orthogonal protection strategies and installation of various functional groups such as NH2, COOH, CH2NH2, and CH2F on the bicyclic scaffold, facilitating further derivatization.

Photochemical and Electrophilic Addition Approach (Lab of CNRS, 2001)

An earlier efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system was developed starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride :

  • The anhydride is prepared via photochemical methods.
  • The key step involves stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene dicarbamate intermediate.
  • Subsequent ring closure using sodium hydride yields the bicyclic azabicyclohexane structure.
  • Reductive removal of the phenylselenyl group and deprotection steps lead to the amino and hydroxy derivatives.
  • Oxidation of the hydroxy derivative under Jones conditions affords the carboxylic acid derivative.

This method is notable for its stereoselectivity and relatively high overall yields.

Summary of key steps:

Step Reagents/Conditions Product
Photochemical preparation UV light irradiation cis-cyclobut-3-ene-1,2-dicarboxylic anhydride
Electrophilic addition Phenylselenyl bromide Phenylselenyl-substituted intermediate
Ring closure Sodium hydride 2-Azabicyclo[2.1.1]hexane core
Reductive removal Reducing agents (e.g., NaBH4) Amino derivative
Oxidation Jones reagent (CrO3/H2SO4) Carboxylic acid derivative

This synthesis provides a versatile platform for accessing various functionalized azabicyclohexane derivatives.

Alternative Functionalization and Protection Strategies

Further modifications of the bicyclic core have been achieved by:

  • Methylation using methyl iodide in the presence of potassium carbonate in DMF to afford methylated derivatives.
  • Boc-protection using di-tert-butyl dicarbonate in aqueous-organic solvent mixtures.
  • Conversion of intermediates to hydrochloride salts via treatment with thionyl chloride in methanol.

These functionalizations enable the preparation of derivatives suitable for biological testing or as intermediates for more complex molecules.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Scale Notes
Multigram synthesis (Chernykh et al., 2024) Cyclobutane derivatives, methylenecyclobutane I2-promoted cyclization, hydrolysis, oxidation 32% over 5 steps Up to 0.7 kg Scalable, orthogonal protection possible
Photochemical + electrophilic addition (CNRS, 2001) cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride Phenylselenyl bromide, NaH, reductive removal, Jones oxidation Moderate to good Lab scale Stereoselective, versatile functionalization
Functionalization (Methylation, Boc protection) Hydroxymethyl azabicyclohexane intermediates MeI/K2CO3, Boc2O/Na2CO3 65-92% Lab scale Enables derivative diversity

Research Discoveries and Advances

  • The multigram synthesis method represents a significant advance in scalability and yield, enabling kilogram-scale preparation of bicyclic proline analogs with hydroxymethyl substitution.
  • The photochemical route offers stereoselectivity and access to diverse functional groups on the bicyclic framework, crucial for medicinal chemistry applications.
  • The ability to selectively protect and functionalize the nitrogen and hydroxymethyl groups expands the synthetic utility of this scaffold for drug discovery and chemical biology.
  • Recent work has demonstrated the use of iodide-promoted cyclization and double recyclization of oxetane rings to efficiently construct the bicyclic core, reducing the number of synthetic steps.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure of the compound allows it to participate in a wide range of transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxymethyl group to a carboxyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Azabicyclo[2.1.1]hexane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Yield (%) Key Properties/Applications
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one 1: Hydroxymethyl; 3: Ketone C₇H₁₁NO₂ 157.17 N/A Intermediate for bioactive molecules; polar functionality enhances solubility
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate 1: Hydroxymethyl; 2: tert-Butoxycarbonyl C₁₁H₁₉NO₃ 213.27 N/A Protected derivative for stability during synthesis; used in peptide coupling
tert-Butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate 1: Fluoromethyl; 2: tert-Butoxycarbonyl C₁₁H₁₈FNO₂ 215.27 N/A Fluorine substitution increases lipophilicity; potential for CNS-targeting drugs
N-(tert-butoxycarbonyl)-1-trimethylsilyl-5-syn-(tert-butyldimethylsilyloxymethyl)-2-azabicyclo[2.1.1]hexane (8b) 1: Trimethylsilyl; 5: tert-Butyldimethylsilyloxymethyl C₂₂H₄₃NO₃Si₂ 449.83 89 Bulky silyl groups enhance steric protection; high yield for selective reactions
N-(tert-butoxycarbonyl)-1-allyl-5-syn-(tert-butyldimethylsilyloxymethyl)-2-azabicyclo[2.1.1]hexane (8d) 1: Allyl; 5: tert-Butyldimethylsilyloxymethyl C₂₀H₃₇NO₃Si 391.61 11 Low yield due to competing side reactions; allyl group enables further functionalization

Biological Activity

1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic compound notable for its potential applications in medicinal chemistry. Its structural framework, which includes a nitrogen atom, positions it as a candidate for various biological interactions, particularly due to its structural similarity to natural alkaloids. This article explores its biological activity, synthesis, and pharmacological potential based on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H11_{11}N O2_{2}. The compound features a hydroxymethyl group that enhances its reactivity and biological interactions compared to similar compounds.

PropertyValue
Molecular FormulaC7_{7}H11_{11}N O2_{2}
Molecular Weight141.17 g/mol
Boiling Point359.4 ± 15.0 °C
Density1.362 ± 0.06 g/cm³

Synthesis Methods

Several synthetic routes have been developed for this compound, which include:

  • C–H Lithiation followed by Electrophilic Addition : This method allows for the introduction of various functional groups.
  • One-Pot Tandem Reactions : These reactions enable the simultaneous formation of multiple bonds, enhancing efficiency.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Interaction with Metabotropic Glutamate Receptors (mGluRs) : Studies have shown that derivatives can selectively bind to mGluR2, indicating potential applications in treating neurological disorders .

Case Studies

  • Pharmacological Evaluation :
    • In vitro studies assessed the binding affinity of various compounds related to mGluR2, revealing that some derivatives exhibited good selectivity against other mGlu receptors (over 100-fold) and demonstrated satisfactory blood-brain barrier (BBB) penetration capabilities .
  • Stability Studies :
    • Stability tests in rat plasma indicated that certain derivatives of this compound were significantly more stable than established drugs like diltiazem, suggesting a favorable pharmacokinetic profile .
  • Antimicrobial Activity :
    • Preliminary assays showed that structural analogs possess antimicrobial properties, making them candidates for further development as therapeutic agents .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its hydroxymethyl group, which enhances its reactivity and potential biological interactions compared to structurally similar compounds.

Compound NameStructure TypeNotable FeaturesUniqueness
2-Azabicyclo[2.1.1]hexan-3-oneBicyclicContains a nitrogen atom; lacks hydroxymethyl groupSimpler structure without hydroxymethyl functionality
N-Methyl-2-Azabicyclo[2.2.1]heptaneBicyclicMethyl substitution on nitrogenAlters biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one, and what are their key challenges?

  • Methodology : The compound’s bicyclic structure can be synthesized via [3+2] cycloaddition or Diels-Alder reactions. For example, hydroxylation of azabicyclic precursors (e.g., 1-azabicyclo[4.1.0]hept-3-enes) using ethyl trimethylammonium permanganate in dichloromethane yields hydroxylated derivatives. Reaction optimization requires strict control of temperature (−20°C to 0°C) and stoichiometry to avoid overoxidation .
  • Key Challenges : Low yields (e.g., 9% in some hydroxylation steps) due to competing side reactions and instability of intermediates. Purification via column chromatography or recrystallization is critical .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Use NMR spectroscopy (¹H and ¹³C) to confirm bicyclic framework and substituents. For example, characteristic signals for the hydroxymethyl group appear at δ ~3.5–4.0 ppm (¹H) and δ ~60–70 ppm (¹³C). Mass spectrometry (EI-MS or ESI-MS) should show molecular ion peaks matching the molecular formula (C₇H₁₁NO₂, m/z ≈ 141.1). IR spectroscopy can validate hydroxyl (ν ~3200–3500 cm⁻¹) and ketone (ν ~1700 cm⁻¹) groups .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Based on analogs (e.g., 1-azabicyclo[3.1.0]hexan-4-one derivatives), wear PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315). Work in a fume hood to avoid inhalation (H335). Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound?

  • Methodology : Perform docking studies using software like AutoDock Vina to assess binding affinity to target enzymes (e.g., kinases or proteases). Compare its bicyclic scaffold to known bioisosteres like 2-oxabicyclo[2.1.1]hexanes, which mimic ortho-substituted phenyl rings in drug design. Validate predictions with in vitro assays (IC₅₀ measurements) .

Q. What strategies improve the enantiomeric purity of this compound during synthesis?

  • Methodology : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation catalysts) in asymmetric synthesis. For example, enantioselective reduction of ketone intermediates with lithium aluminum hydride (LiAlH₄) in THF can yield >90% enantiomeric excess. Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How does the hydroxymethyl group influence the compound’s stability in aqueous solutions?

  • Methodology : Conduct accelerated stability studies under varying pH (2–12) and temperatures (25–60°C). Analyze degradation products via LC-MS. The hydroxymethyl group may undergo hydrolysis to form a carboxylic acid derivative, especially under acidic conditions. Use buffered solutions (pH 7.4) for long-term storage .

Q. Can this compound serve as a precursor for novel antibiotics?

  • Methodology : Test antimicrobial activity against Gram-positive/negative bacteria (MIC assays). Compare its bicyclic core to β-lactam antibiotics (e.g., penicillins), which share azabicyclic motifs. Modify the hydroxymethyl group to introduce side chains (e.g., via esterification) for enhanced membrane penetration .

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